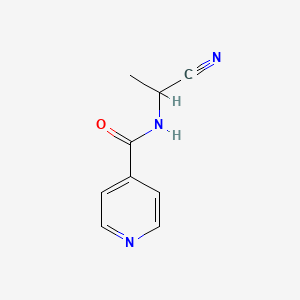

N-(1-Cyanoethyl)isonicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N-(1-cyanoethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-7(6-10)12-9(13)8-2-4-11-5-3-8/h2-5,7H,1H3,(H,12,13) |

InChI Key |

PCGNPFNUNJIDRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Pathways to N-(1-Cyanoethyl)isonicotinamide

The creation of this compound can be approached through several distinct synthetic routes. These pathways primarily involve the formation of the crucial amide bond and the introduction of the cyanoethyl group.

Amide Bond Formation Strategies

The formation of the amide bond is a fundamental step in the synthesis of this compound. This can be achieved by coupling carboxylic acids or their derivatives with amines. thieme.com One common method involves the reaction of a carboxylic acid salt with an aryl isocyanate at room temperature, which results in the formation of the corresponding amide in high yield with the loss of carbon dioxide. nih.gov This reaction is notable for its compatibility with various functional groups, including hydroxyl groups, and is applicable to a wide range of aliphatic, aromatic, and heteroaromatic acids. nih.gov

Another approach involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or its more practical water-soluble analog, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents facilitate amide bond formation under mild, neutral pH conditions by activating the carboxylic acid to form an "active ester," which is then readily attacked by an amine. masterorganicchemistry.com This method is particularly useful for synthesizing sensitive amides. masterorganicchemistry.com The rearrangement of highly reactive nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, also presents a facile method for constructing amide bonds, applicable to primary, secondary, and tertiary amides. nih.gov

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Carboxylic Acid Salt & Isocyanate | Carboxylic acid salt, Aryl isocyanate | Room temperature | High yield, good functional group tolerance nih.gov |

| Carbodiimide Coupling | Carboxylic acid, Amine, DCC or EDC | Mild, neutral pH | Suitable for sensitive molecules masterorganicchemistry.com |

| Nitrile Imine Rearrangement | N-2-Nitrophenyl hydrazonyl bromides | Not specified | Wide applicability for amide types nih.gov |

Introduction of the Cyanoethyl Moiety: Michael Addition Approaches

The introduction of the cyanoethyl group onto the isonicotinamide (B137802) scaffold is typically accomplished through a Michael addition, also known as a conjugate addition. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, an enolate or another "soft" nucleophile attacks an α,β-unsaturated nitrile. masterorganicchemistry.comyoutube.com

The mechanism of the Michael addition proceeds in three key steps: deprotonation to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com Various nucleophiles can participate in conjugate addition, including enolates, amines, and thiolates. masterorganicchemistry.com Stabilized enolates, such as those derived from 1,3-dicarbonyl compounds, are particularly effective nucleophiles for Michael additions. youtube.comyoutube.com

Stereoselective Synthesis and Chiral Induction Principles

The synthesis of specific stereoisomers of this compound necessitates stereoselective methods. One established protocol for achieving stereoselectivity in the synthesis of related nicotinamide (B372718) analogs is the Vorbrüggen glycosylation. nih.gov This method allows for the stereoselective formation of β-anomers. nih.gov

Chiral induction, the process of favoring the formation of one enantiomer or diastereomer over another, can be influenced by various factors. The "sergeants-and-corporals" principle describes how a small amount of a chiral entity (the "sergeant") can influence the chirality of a larger achiral assembly (the "corporals"). rsc.org In the context of synthesis, this could involve using a chiral solvent or catalyst to direct the stereochemical outcome of a reaction. Organocatalysis has emerged as a powerful tool for enantioselective transformations, including Michael additions, leading to the formation of new C-C bonds with high enantioselectivity. nih.gov These catalysts, often small organic molecules, can activate substrates through mechanisms like hydrogen bonding to control the facial selectivity of the attack. nih.gov

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of isonicotinamide derivatives, these principles have been applied through the use of eutectic solvents and ultrasound. researchgate.net For instance, the quaternization of isonicotinamide has been successfully carried out in choline (B1196258) chloride-based eutectic solvents, offering a more environmentally benign alternative to traditional solvents. researchgate.net The use of ultrasound has also been shown to yield comparable results to conventional heating methods in these reactions. researchgate.net

Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy is a key aspect of green chemistry. nih.gov For example, the direct formation of amides from carboxylic acids and amines can be facilitated by bifunctional catalysts like N,N-di-isopropylbenzylamineboronic acid derivatives, which can operate under ambient conditions. rsc.org The synthesis of nicotinamide from 3-cyanopyridine (B1664610) has also been optimized to be more environmentally friendly by using an alcohol solvent, which allows for easy recovery and reuse, and a catalyst that results in high conversion and selectivity with minimal waste.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical transformations. In the synthesis of this compound and related compounds, both enzymatic and chemical catalysts are employed.

Enzyme-Mediated Transformations Involving Nitrile Hydratases

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Nitrile hydratases (NHases) are particularly relevant as they can convert nitriles into their corresponding amides. nih.gov The use of whole-cell biocatalysts containing nitrile hydratase, such as from Rhodococcus pyridinivorans, has been demonstrated for the green synthesis of amides like lactamide. nih.gov These biocatalysts can be immobilized on supports like chitosan, allowing for repeated use and enhanced stability. nih.gov This enzymatic approach operates under mild reaction conditions and offers high selectivity, aligning with the principles of green chemistry. nih.govnih.gov

Metal-Catalyzed Reaction Mechanisms

Metal catalysis offers powerful and efficient methods for constructing the core amide bond and functionalizing the molecule. The isonicotinamide scaffold, containing both a pyridine (B92270) nitrogen and an amide group, can effectively coordinate with metal centers, which is a key aspect of these catalytic cycles. This coordination can activate the substrates, facilitating transformations that might otherwise require harsh conditions.

Transition metals like palladium, copper, ruthenium, and group (IV) metals (titanium, zirconium, hafnium) are prominent in amide bond formation. researchgate.netdiva-portal.org In the context of synthesizing this compound, a metal catalyst can facilitate the direct coupling of isonicotinic acid with 2-aminopropionitrile. The general mechanism for a metal-catalyzed direct amidation often involves the activation of the carboxylic acid. For instance, with a zirconium catalyst, the carboxylic acid coordinates to the metal center, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. diva-portal.org

Another relevant metal-catalyzed process is the hydration of nitriles to form amides, which represents an atom-economical route. researchgate.net Ruthenium-based catalysts have shown outstanding activity in converting nitriles to primary amides. researchgate.net While this would form the parent isonicotinamide from 4-cyanopyridine (B195900), metal catalysts are also instrumental in coupling reactions. For example, copper or palladium catalysts are widely used to form C-N bonds in amidation reactions, coupling an amine with an aryl halide or acid. researchgate.net

The coordination of the isonicotinamide moiety to metal centers has been structurally characterized. In zinc and copper complexes, isonicotinamide typically acts as a monodentate ligand, coordinating through the more basic pyridine nitrogen atom. thieme-connect.comnih.gov This coordination polarizes the pyridine ring and can influence the reactivity of the amide group. In some catalytic systems, especially with cobalt nanoparticles, the amide carbonyl oxygen can also participate in coordination, stabilizing the metal center. This bifunctional coordination is crucial for the activity of certain catalysts.

A summary of relevant metal-catalyzed amidation systems is presented below.

| Catalyst System | Reactants | Reaction Type | Mechanistic Feature |

| Zirconium (IV) complexes | Carboxylic Acid + Amine | Direct Amidation | Lewis acid activation of the carboxylic acid. diva-portal.org |

| Palladium (Pd) complexes | Aryl Halide + Amine + CO | Aminocarbonylation | Oxidative addition of aryl halide, CO insertion, and reductive elimination. diva-portal.org |

| Copper (Cu) catalysts | Aryl Halide + Amide | C-N Cross-Coupling | Couples a primary or secondary amide with an aryl group. researchgate.net |

| Ruthenium (Ru) complexes | Nitrile + Water | Nitrile Hydration | Metal-ligand cooperative activation of nitrile and water. researchgate.net |

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the step-by-step molecular pathway is fundamental to controlling the synthesis of this compound. The two most plausible synthetic routes involve either the formation of the C-N bond via cyanoethylation or the construction of the amide linkage.

Cyanoethylation introduces a cyano-functionalized alkyl group onto a nucleophile. To form this compound, the nitrogen atom of the isonicotinamide amide group would act as the nucleophile. The electrophile would need to be a precursor to the 1-cyanoethyl group, such as 2-halopropionitrile via a nucleophilic substitution, or an activated alkene like 2-cyanopropene in a conjugate addition.

The most characteristic cyanoethylation mechanism is the Michael (or 1,4-) addition, where a nucleophile adds across a carbon-carbon double bond that is conjugated to an electron-withdrawing group, such as a nitrile. libretexts.org For isonicotinamide to react with an activated alkene, the reaction is typically catalyzed by a base.

The mechanism proceeds in the following steps:

Deprotonation: A base removes the proton from the amide nitrogen of isonicotinamide, generating a resonance-stabilized nucleophilic anion. The acidity of the N-H bond of an amide is relatively low, so a reasonably strong base is required.

Nucleophilic Attack: The resulting amide anion attacks the β-carbon of the α,β-unsaturated nitrile (the carbon furthest from the nitrile group). This is the key bond-forming step, resulting in a new C-N bond. libretexts.org The attack creates a carbanionic intermediate, with the negative charge stabilized by resonance onto the nitrile group.

Protonation: The carbanionic intermediate is a strong base and is rapidly protonated by a proton source in the reaction mixture (such as the conjugate acid of the catalyst or the solvent), yielding the final N-(1-Cyanoethyl) product.

This pathway is favored with weakly basic nucleophiles under thermodynamic control because it preserves the stable carbonyl group. libretexts.org

A more direct and common strategy for synthesizing this compound is through a direct amidation reaction. This involves forming the amide bond between an isonicotinic acid derivative and the amine, 2-aminopropionitrile. This transformation follows the nucleophilic acyl substitution mechanism. libretexts.org

The carboxylic acid of isonicotinic acid is not reactive enough to be directly attacked by the amine. Therefore, the carbonyl group must first be activated. Common methods include:

Conversion to Acyl Chloride: Isonicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive isonicotinoyl chloride. diva-portal.org

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Once the activated derivative is formed, the mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of 2-aminopropionitrile acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the activated isonicotinic acid derivative. masterorganicchemistry.com

Formation of a Tetrahedral Intermediate: This attack breaks the C=O π-bond and forms a transient tetrahedral intermediate, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. libretexts.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the leaving group (e.g., a chloride ion or a urea (B33335) derivative from the coupling reagent) is expelled.

Deprotonation: A final deprotonation step from the nitrogen atom, typically by a weak base or another amine molecule, yields the neutral this compound product.

Alternatively, metal-catalyzed amidation can achieve this transformation directly from the carboxylic acid and amine, avoiding the need for stoichiometric activating agents and generating water as the only byproduct. diva-portal.org

In the Amidation Pathway (Nucleophilic Acyl Substitution): The central species is the tetrahedral intermediate . libretexts.orgmasterorganicchemistry.com

Formation: This intermediate is formed after the nucleophilic attack of the amine on the activated carbonyl carbon. The transition state leading to this intermediate involves the simultaneous bond formation between the nucleophilic nitrogen and the carbonyl carbon, and the breaking of the C=O π-bond.

Structure: It features an sp³-hybridized carbon atom that was formerly the sp² carbonyl carbon.

Collapse: The stability of the leaving group is crucial for the collapse of this intermediate. Good leaving groups (like Cl⁻) facilitate a rapid, often irreversible collapse, driven by the reformation of the stable carbonyl double bond. The transition state for the collapse involves the elongation of the C-(Leaving Group) bond as the C=O π-bond reforms.

In the Cyanoethylation Pathway (Michael Addition): The key species is the resonance-stabilized carbanion (enolate equivalent).

Formation: This intermediate is formed when the nucleophilic amide anion adds to the β-carbon of the α,β-unsaturated nitrile. The transition state involves the approach of the nucleophile to the π-system of the activated alkene.

Structure: The negative charge on the α-carbon is delocalized through resonance onto the electronegative nitrogen atom of the nitrile group (C=C-C≡N ↔ ⁻C-C=C=N⁻). This resonance stabilization makes the conjugate addition a favorable process.

Protonation: This intermediate is a strong base and is readily trapped by a proton source to give the final product.

A comparison of the key intermediates is provided in the table below.

| Synthetic Pathway | Key Intermediate | Hybridization of Key Carbon | Stabilization | Subsequent Step |

| Amidation | Tetrahedral Intermediate | sp³ | Inductive effects, stabilized by electronegative atoms (O, N) | Collapse to reform C=O, expulsion of leaving group |

| Cyanoethylation | Resonance-Stabilized Carbanion | sp² (in resonance form) | Resonance delocalization onto the nitrile group | Protonation to yield the final product |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of N-(1-Cyanoethyl)isonicotinamide, a detailed map of its structural features can be constructed.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Mode Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the specific vibrational modes of its constituent atoms. Detailed analysis of these bands allows for the unambiguous assignment of the compound's structural features.

Key vibrational modes observed in the FT-IR spectrum of this compound include the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2200-2300 cm⁻¹. The amide functional group gives rise to several characteristic absorptions, including the N-H stretching vibration, usually observed as a medium to strong band around 3300 cm⁻¹, and the C=O (amide I) stretching vibration, which is typically a strong, sharp absorption between 1630 and 1690 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is also a key diagnostic feature. Furthermore, the aromatic pyridine (B92270) ring exhibits characteristic C-H and C=C stretching vibrations.

A summary of the key FT-IR spectral data and their assignments for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data unavailable | N-H Stretch | Amide |

| Data unavailable | C≡N Stretch | Nitrile |

| Data unavailable | C=O Stretch (Amide I) | Amide |

| Data unavailable | N-H Bend / C-N Stretch (Amide II) | Amide |

| Data unavailable | Aromatic C-H Stretch | Pyridine Ring |

| Data unavailable | Aromatic C=C Stretch | Pyridine Ring |

Note: Specific wavenumber values are not publicly available in the searched literature.

Raman Spectroscopic Investigations

Raman spectroscopy, a complementary technique to FT-IR, provides further insights into the molecular structure of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the nitrile (C≡N) stretching vibration is expected to be a prominent feature. The symmetric breathing modes of the pyridine ring are also typically strong and well-defined in the Raman spectrum, providing valuable information about the aromatic system. Analysis of the Raman scattering data, in conjunction with FT-IR results, allows for a more complete vibrational assignment and a deeper understanding of the molecular symmetry and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, a detailed picture of the carbon-hydrogen framework of this compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The number of signals in the ¹H NMR spectrum corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal reveals the relative number of protons. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, provides information about the number of adjacent protons.

For this compound, distinct signals are expected for the protons of the pyridine ring, the methine (CH) proton adjacent to the nitrile group, the methyl (CH₃) protons, and the amide (NH) proton. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum. The methine proton, being adjacent to both the electron-withdrawing nitrile and amide groups, is also expected to be deshielded. The methyl protons will likely appear as a doublet due to coupling with the adjacent methine proton.

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data unavailable | Data unavailable | Data unavailable | Pyridine-H |

| Data unavailable | Data unavailable | Data unavailable | Pyridine-H |

| Data unavailable | Data unavailable | Data unavailable | NH |

| Data unavailable | Data unavailable | Data unavailable | CH |

| Data unavailable | Data unavailable | Data unavailable | CH₃ |

Note: Specific chemical shifts, multiplicities, and integration values are not publicly available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

The ¹³C NMR spectrum of this compound is expected to show signals corresponding to the carbonyl carbon of the amide, the carbons of the pyridine ring, the nitrile carbon, the methine carbon, and the methyl carbon. The carbonyl and nitrile carbons are typically found in the downfield region of the spectrum due to their deshielded nature. The aromatic carbons of the pyridine ring will also appear in the downfield region, while the aliphatic methine and methyl carbons will be observed at higher field.

A summary of the expected ¹³C NMR spectral data is provided in the table below.

| Chemical Shift (δ, ppm) | Assignment |

| Data unavailable | C=O (Amide) |

| Data unavailable | Pyridine-C |

| Data unavailable | Pyridine-C |

| Data unavailable | Pyridine-C |

| Data unavailable | Pyridine-C |

| Data unavailable | C≡N (Nitrile) |

| Data unavailable | CH |

| Data unavailable | CH₃ |

Note: Specific chemical shift values are not publicly available in the searched literature.

Advanced NMR Techniques for Stereochemical Assignments

Due to the presence of a chiral center at the methine carbon (the carbon atom bonded to the nitrile group, the methyl group, the amide nitrogen, and a hydrogen atom), this compound can exist as a pair of enantiomers. While standard ¹H and ¹³C NMR can confirm the constitution of the molecule, advanced NMR techniques are necessary to probe its stereochemistry, particularly in a chiral environment or through the use of chiral derivatizing agents.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the through-space proximity of different protons, which can be crucial in assigning the relative stereochemistry in more complex diastereomeric systems. In the case of a racemic mixture of this compound, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereotopicity, leading to the separation of signals for the two enantiomers in the NMR spectrum. This would allow for the quantification of the enantiomeric excess and potentially the assignment of the absolute configuration if a derivatizing agent of known stereochemistry is used. However, without specific experimental data from such advanced NMR studies, a detailed discussion of the stereochemical assignments for this compound remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Nicotinamide (B372718), in an acidic mobile phase (pH ≤ 3), exhibits absorption maxima at approximately 210 nm and 260 nm. sielc.com These absorptions are attributed to π → π* transitions within the pyridine ring. The addition of the 1-cyanoethyl group to the amide nitrogen is not expected to significantly shift these primary absorption bands, as it is not in direct conjugation with the aromatic ring. The intensity of the absorption, however, may be altered.

The UV spectrum is crucial for quantitative analysis, where absorbance is measured at the wavelength of maximum absorption (λmax) to determine the concentration of the compound in a solution, following the Beer-Lambert law. For selecting an appropriate analytical wavelength in techniques like High-Performance Liquid Chromatography (HPLC), understanding the UV-Vis profile is essential. sielc.com

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Expected Transition | Approximate Wavelength (nm) |

|---|---|

| π → π* | ~210 |

| π → π* | ~260 |

Note: The data in this table is inferred from the UV-Vis spectrum of nicotinamide. sielc.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be highly effective for its identification and quantification in various matrices.

In a typical mass spectrum of this compound, the molecular ion peak [M]+ or the protonated molecule [M+H]+ would be observed, confirming its molecular mass. Fragmentation of the parent ion would likely occur at the C-N bond of the amide and the C-C bond of the cyanoethyl group.

Based on the fragmentation patterns of similar molecules like nicotinamide, characteristic product ions can be predicted. For instance, in the LC-MS/MS analysis of nicotinamide, the precursor to product ion transition of m/z 123.1 → 80.1 is monitored. nih.gov For this compound (molar mass = 175.18 g/mol ), one could anticipate the loss of the cyanoethyl group (mass ≈ 54.06 g/mol ) or the isonicotinoyl group (mass ≈ 106.04 g/mol ).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]+ | 176.19 | Protonated molecular ion |

| [M-C3H4N]+ | 122.05 | Loss of the 1-cyanoethyl radical |

| [C6H4NO]+ | 106.04 | Isonicotinoyl cation |

Note: The predicted m/z values are based on the chemical formula C9H9N3O and standard fragmentation principles.

Thermal Analysis Methodologies (e.g., TG/DTG, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of materials. uno.edu These methods provide information on melting points, decomposition temperatures, and heat flow associated with thermal events. psu.edu

For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's crystalline form. For comparison, the related compound niacinamide exhibits a melting point between 130-133 °C. researchgate.net

TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show the onset of decomposition at a specific temperature, indicating its thermal stability. The DTG curve, which is the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is maximal. The thermal decomposition of niacinamide, for instance, involves volatilization starting from 140 °C up to 260 °C. researchgate.net The thermal behavior of this compound is expected to follow a similar pattern, with decomposition occurring at elevated temperatures.

Table 3: Expected Thermal Analysis Data for this compound

| Analytical Technique | Expected Observation | Significance |

|---|---|---|

| DSC | Endothermic peak | Melting point |

| TGA | Mass loss at elevated temperature | Decomposition temperature and thermal stability |

| DTG | Peak(s) corresponding to TGA mass loss | Temperature of maximum decomposition rate |

Note: The expected observations are based on the known thermal behavior of related amide compounds. researchgate.net

Terahertz Spectroscopic Probes for Low-Frequency Vibrations

Terahertz (THz) spectroscopy is a powerful technique for probing low-frequency vibrations in crystalline materials, typically in the range of 0.1 to 10 THz. These vibrations correspond to collective motions of molecules in the crystal lattice, such as intermolecular hydrogen bond vibrations and phonon modes.

While direct THz spectra of this compound are not widely published, studies on isonicotinamide (B137802) and its cocrystals provide significant insights. nih.govresearchgate.net The THz spectrum of a crystalline solid is highly sensitive to its crystal structure and intermolecular interactions. For this compound, the THz spectrum would be characterized by a series of absorption peaks corresponding to its specific lattice vibrations.

Temperature-dependent THz spectroscopy can be used to study the anharmonicity of these vibrational modes. nih.gov By combining experimental THz spectra with theoretical calculations, such as Density Functional Theory (DFT), the observed absorption peaks can be assigned to specific vibrational motions within the crystal lattice. This approach has been successfully applied to isonicotinamide, where the variation of π-π stacking conformation was found to dominate thermal expansion. nih.gov Such studies on this compound could provide valuable information about its solid-state properties and polymorphism.

Table 4: Potential Low-Frequency Vibrational Modes in this compound

| Vibrational Mode Type | Expected Frequency Range (THz) | Probed by |

|---|---|---|

| Intermolecular H-bond stretching/bending | 1.0 - 3.0 | Terahertz Spectroscopy |

| Phonon modes (lattice vibrations) | 0.5 - 2.0 | Terahertz Spectroscopy |

| Torsional modes of the cyanoethyl group | < 1.0 | Terahertz Spectroscopy |

Note: The frequency ranges are estimations based on studies of similar molecular crystals. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N-(1-Cyanoethyl)isonicotinamide from first principles. These methods allow for the detailed exploration of the compound's electronic landscape and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles in the ground state. These calculations typically show that the molecule possesses a non-planar structure. nih.gov

The electronic structure of the molecule is further elucidated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule, crucial for understanding its interaction with other chemical species. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Isonicotinamide (B137802) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1–C3 | 1.342 |

| N1–C4 | 1.338 |

| C-N (Pyridine Ring) | ~1.34 |

| C-C (Pyridine Ring) | ~1.39 |

Note: Data is for a related isonicotinamide derivative and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules. wiley-vch.de By applying TD-DFT, it is possible to predict the electronic absorption spectra of this compound, providing information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved. nih.gov This analysis is crucial for understanding the molecule's response to light and its potential applications in photochemistry and materials science. The calculations can reveal, for instance, whether the electronic transitions are localized on the pyridine (B92270) ring or involve charge transfer between different parts of the molecule. The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and basis set. nih.govbenasque.org

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By computing the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum of this compound can be generated. mdpi.com Comparing this theoretical spectrum with experimental data allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. mdpi.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These predictions for ¹H and ¹³C NMR spectra aid in the structural elucidation of the molecule and the assignment of experimental chemical shifts to specific atoms in the molecular structure.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Pyridinecarboxamide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1664 | 1672 |

| C=C Stretch (Aromatic) | 1524 | - |

| N-N Stretch | 1055 | - |

Note: This table demonstrates the typical agreement between experimental and calculated values for a related compound. Specific data for this compound is not available. mdpi.com

Molecular Interactions and Bonding Analysis

Beyond the properties of an isolated molecule, computational methods can shed light on the forces that govern how this compound molecules interact with each other in the solid state.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding based on the topology of the electron density. wikipedia.orguni-rostock.de By analyzing the gradient vector field of the electron density, critical points are located. A bond critical point (BCP) found between two atoms is an indicator of a chemical bond. wiley-vch.deresearchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a high electron density and a negative Laplacian are characteristic of a covalent bond, while lower electron density and a positive Laplacian suggest a closed-shell interaction, such as a hydrogen bond or a van der Waals contact. researchgate.net QTAIM analysis can thus be used to identify and characterize all intra- and intermolecular bonding interactions in a crystal of this compound. nih.govamercrystalassn.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isonicotinamide |

| Pyridine |

| Isocyanic acid |

| Carbon monoxide |

| Ammonia |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential, which are susceptible to electrophilic attack, while blue signifies areas of most positive potential, indicating favorable sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, the MEP map would highlight the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group as regions of high electron density (red), making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the amide group and the pyridine ring would exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction. The cyano group would also contribute significantly to the electronic landscape of the molecule. A detailed MEP analysis would provide quantitative values for the potential minima and maxima, offering deeper insights into the molecule's reactive behavior.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. Each of these conformers is associated with a specific potential energy, and the collection of these energies forms the potential energy surface or landscape.

Computational methods, such as density functional theory (DFT), are employed to systematically explore the conformational space of the molecule. This process identifies the most stable conformer, which corresponds to the global minimum on the energy landscape, as well as other low-energy conformers that may be present under physiological conditions. The energy barriers between different conformers determine the flexibility of the molecule. For this compound, key rotational bonds would include the C-C bond connecting the ethyl group to the amide and the C-N bond of the amide. Understanding the preferred conformation is crucial for predicting how the molecule might interact with biological targets.

Computational Prediction of Reaction Pathways and Energetics

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. This information is vital for predicting the feasibility and rate of a reaction.

Based on a thorough review of scientific literature and crystallographic databases, there is currently no publicly available information on the solid-state chemistry or crystallographic analysis of the specific compound This compound .

Detailed experimental data, which is essential for discussing topics such as X-ray crystallography, absolute configuration, crystal packing, supramolecular synthons, and polymorphism, has not been published in peer-reviewed journals or deposited in repositories like the Cambridge Structural Database (CSD).

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline for this particular compound. The following sections would require specific structural data that is not available:

Solid State Chemistry and Crystallographic Analysis

Polymorphism and Pseudopolymorphism Studies:Such studies for this specific compound have not been reported.

To generate an article on these topics for N-(1-Cyanoethyl)isonicotinamide would require speculative information, which would not meet the required standards of scientific accuracy. Information is, however, widely available for the parent molecule, isonicotinamide (B137802), and its various other derivatives and cocrystals.

Photocrystallographic Investigations of Related Metastable States

Photocrystallography is a powerful technique used to determine the three-dimensional structure of molecules in light-induced metastable or excited states within a single crystal. acs.orgnih.gov This method provides a temporal dimension to crystallographic experiments, enabling the observation of solid-state processes in real time. nih.govnih.gov The generation of a metastable state is often achieved by irradiating a crystal with light of a specific wavelength at low temperatures, which can induce changes in the coordination mode of a ligand or the geometry of a molecule. acs.orgnih.gov These light-induced forms can be trapped and structurally characterized, providing invaluable insights into reaction mechanisms and the properties of transient species.

While direct photocrystallographic studies on this compound are not extensively reported in the reviewed literature, the principles and applications of this technique have been demonstrated on structurally related compounds, particularly those containing isonicotinamide and other photoresponsive moieties. The study of such related systems offers a framework for understanding the potential behavior of this compound under photoirradiation.

Research on transition metal complexes with ambidentate ligands, for instance, has shown that linkage isomerism can be induced by light. acs.orgnih.gov In these cases, a ligand can switch its coordination to the metal center from one atom to another, creating a metastable state with different properties from the ground state. For example, nitrosyl (NO) groups can isomerize from an N-bonded (η¹-NO) to an O-bonded (η¹-ON) form upon photoactivation. acs.orgnih.govnih.gov The stability and conversion efficiency of these metastable states are influenced by factors such as the wavelength of light, temperature, the crystal lattice's flexibility, and the electronic and steric environment of the photoactive ligand. nih.gov

In the context of isonicotinamide derivatives, polymorphism and the existence of metastable forms are well-documented. researchgate.netresearchgate.netacs.org Isonicotinamide itself can exist in multiple polymorphic forms, with some being metastable compared to others. researchgate.netacs.org These different solid-state forms can exhibit distinct physical properties. While not directly induced by light in all cases, the study of these metastable polymorphs provides insight into the energetic landscape of the molecule in the solid state. For instance, two monohydrate forms of isonicotinamide have been identified, where one is metastable and converts to the more stable form in the solid state. acs.org

The table below summarizes findings from photocrystallographic studies on related systems, illustrating the types of metastable states that can be generated and characterized.

| Compound Type | Photo-induced Change | Technique | Conditions | Conversion Level | Reference |

| Ruthenium Nitrosyl Complexes | η¹-NO to η¹-ON linkage isomerism | Photocrystallography | 488 nm light, 50 K | 37% | acs.orgnih.gov |

| Ruthenium Nitrosyl Complexes | η¹-ON to η²-NO linkage isomerism | Photocrystallography | 1064 nm light, 50 K | 10% | acs.orgnih.gov |

| Palladium Nitro Complexes | η¹-NO₂ to endo-η¹-ONO isomerism | Photocrystallography | 400 nm LEDs, 100 K | 100% | acs.org |

| Ruthenium-Sulfur Dioxide Complexes | Formation of η²-(O,SO) and η¹-OSO isomers | Photocrystallography | < 130 K | < 50% | acs.orgnih.gov |

| Ruthenium bis-sulfoxide complexes | Isomerization of dmso ligands | Photocrystallography | Irradiation at low temperature | ~10% and 6% for different ligands | researchgate.net |

These studies underscore the utility of photocrystallography in trapping and characterizing transient, metastable states. The knowledge gained from these related systems provides a foundation for predicting and potentially investigating similar photo-induced phenomena in this compound.

Role As a Chemical Intermediate and Precursor

Applications as a Building Block in Complex Molecule Synthesis

While specific examples of complex molecules synthesized directly from N-(1-Cyanoethyl)isonicotinamide are not prominently documented in the literature, its constituent parts are well-established building blocks. The isonicotinamide (B137802) framework is a key component in various pharmaceutical compounds and coordination complexes. chemicalbook.comsigmaaldrich.comcymitquimica.com The pyridine (B92270) nitrogen provides a site for coordination with metal centers, and the aromatic ring can undergo substitution reactions. sigmaaldrich.comorganic-chemistry.org

The cyano group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This allows for the introduction of a wide array of other functional groups, making it a valuable precursor for creating diverse molecular scaffolds. For instance, the related compound, isonicotinamide, is used to synthesize derivatives with potential anti-tubercular and other biological activities. chemicalbook.comsigmaaldrich.com It is plausible that this compound could serve as a starting material for analogous, yet structurally distinct, series of compounds.

Functionality as a Protecting Group in Organic Transformations

The concept of using a chemical moiety to temporarily block a reactive site—a protecting group—is fundamental in organic synthesis. organic-chemistry.org While there is no direct evidence of this compound itself being used as a protecting group, the cyanoethyl group is a known protecting group for other functionalities. For example, the 2-cyanoethyl group is commonly used to protect the internucleotidic phosphate (B84403) groups during the chemical synthesis of oligonucleotides. nih.gov This protection strategy relies on the group's stability under certain reaction conditions and its facile removal under others.

Theoretically, the N-(1-cyanoethyl) group could function as a protecting group for the amide nitrogen of isonicotinamide. The stability of this group would need to be assessed under various reaction conditions to determine its viability for such applications. The removal of the cyanoethyl group would likely proceed via a base-catalyzed elimination, regenerating the primary amide.

Derivatization Strategies for Functional Group Transformations

The primary sites for derivatization on this compound are the cyano group and the pyridine ring.

Transformations of the Cyano Group: The cyano group (-C≡N) is a versatile functional group that can be converted into several other functionalities. Standard organic transformations that could be applied to this compound include:

Hydrolysis: Acidic or basic hydrolysis would convert the cyano group into a carboxylic acid, yielding a dicarboxylic acid derivative. Partial hydrolysis could potentially yield a new amide functionality.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride would transform the cyano group into a primary amine. This would introduce a new basic center and a site for further derivatization.

Addition Reactions: Grignard reagents or other organometallic nucleophiles can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

Transformations of the Pyridine Ring: The pyridine ring of the isonicotinamide moiety can also be derivatized. The nitrogen atom can be quaternized with alkyl halides to form pyridinium (B92312) salts. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions, typically at the positions meta to the ring nitrogen.

Utilization in Materials Science Precursor Chemistry

Isonicotinamide and its derivatives are known to be excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). cymitquimica.comnbinno.comgoogle.commdpi.comnih.gov These materials have applications in gas storage, catalysis, and as specialty materials. The pyridine nitrogen of isonicotinamide readily coordinates to metal ions, while the amide group can participate in hydrogen bonding to direct the formation of extended supramolecular structures. nbinno.comgoogle.com

Given these properties of the isonicotinamide core, this compound could potentially serve as a precursor in materials science. The cyano group could either remain as a non-coordinating functional group that modifies the properties of the resulting material (e.g., polarity, solubility) or it could participate in secondary reactions, such as polymerization or cross-linking, after the initial coordination framework is formed. The thermal stability and decomposition pathway of the cyanoethyl group would be important considerations in the design of such materials.

Advanced Chemical Reactivity and Transformations

Transformations of the Nitrile Moiety

The cyano group (C≡N) is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. researchgate.netnih.gov Its reactivity stems from the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, along with the pi-bonds of the triple bond.

Key transformations involving the nitrile moiety include:

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or a carboxamide. This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by water. libretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org Biological systems also utilize enzymes like nitrilases for direct hydrolysis to carboxylic acids and nitrile hydratases for conversion to amides. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, proceeding through two successive nucleophilic additions of a hydride ion. libretexts.org Other reagents, such as catalytic hydrogenation, can also be employed. For a more controlled reduction, Diisobutylaluminium hydride (DIBALH) can be used to convert the nitrile to an aldehyde. libretexts.org

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in various cycloaddition reactions, serving as a building block for heterocyclic systems. nih.gov These include [3+2] cycloadditions with reagents like azides to form tetrazoles and [4+2] cycloadditions with dienes. researchgate.netnih.gov

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | libretexts.org |

| Partial Hydrolysis | Controlled acid/base or Nitrile Hydratase | Carboxamide | nih.gov |

| Reduction to Amine | 1. LiAlH₄, ether; 2. H₂O | Primary Amine | libretexts.org |

| Reduction to Aldehyde | 1. DIBALH, -78°C; 2. H₂O | Aldehyde | libretexts.org |

| Addition of Organometallics | 1. Grignard Reagent (R-MgX); 2. H₃O⁺ | Ketone | libretexts.org |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole | nih.gov |

Chemical Modifications of the Isonicotinamide (B137802) Core

The isonicotinamide core consists of a pyridine (B92270) ring substituted with an amide group at the C4 position. Its reactivity is centered on the pyridine nitrogen, the aromatic ring itself, and the amide linkage.

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily undergoes quaternization (the Menshutkin reaction) when treated with electrophiles like alkyl halides (e.g., methyl iodide) or substituted 2-bromoacetophenones. researchgate.netresearchgate.net This reaction converts the neutral tertiary amine within the ring into a positively charged quaternary pyridinium (B92312) salt. researchgate.net Such modifications can be accelerated using microwave irradiation or ultrasound. researchgate.net

Reactions on the Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, which generally deactivates it towards electrophilic aromatic substitution. libretexts.orgyoutube.com Such reactions, if they occur, typically require harsh conditions and a strong catalyst to generate a highly reactive electrophile. libretexts.org Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the C2 or C6 positions. khanacademy.org

Reactions at the Amide Group: The N-substituted amide linkage can be cleaved via hydrolysis under either acidic or basic conditions, although this process is often more difficult than for primary amides. arkat-usa.org This would lead to the formation of isonicotinic acid and 2-aminopropionitrile.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Quaternization | Alkyl Halide (e.g., CH₃I) | N-alkyl-N'-(1-cyanoethyl)isonicotinamidium salt | researchgate.netresearchgate.net |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Isonicotinic acid and 2-aminopropionitrile | arkat-usa.org |

Photochemical Reactions and Photo-Induced Processes

The aromatic and unsaturated nature of this compound makes it a candidate for photochemical transformations. Upon absorption of UV light, the molecule can be promoted to an electronically excited state, opening up unique reaction pathways not accessible under thermal conditions.

Pyridinyl Radical Formation: Photochemical methods can enable the functionalization of pyridines. researchgate.net One proposed mechanism involves the single-electron reduction of a pyridinium ion (formed by protonation) to generate a pyridinyl radical. This highly reactive radical intermediate can then couple with other radicals, allowing for C-C bond formation at positions distinct from those targeted in classical Minisci chemistry. researchgate.net

Dearomative Cycloadditions: In the presence of a suitable photocatalyst, pyridine-substituted compounds can undergo dearomative cycloaddition reactions. acs.org These processes often proceed via an energy transfer mechanism where the photocatalyst absorbs light and transfers energy to the substrate, which then undergoes reaction in its excited triplet state. For example, a pyridine-substituted thiophene (B33073) has been shown to undergo cycloaddition with alkenes under photochemical conditions. acs.org This suggests that the isonicotinamide core could potentially participate in similar photo-induced cycloadditions, leading to complex polycyclic structures.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is limited, particularly in aqueous environments, due to the presence of two hydrolyzable functional groups: the nitrile and the amide.

Hydrolytic Degradation: The primary pathway for degradation is hydrolysis. The specific products formed will depend on the pH and temperature of the environment.

Nitrile Hydrolysis: In aqueous acid or base, the nitrile group is susceptible to hydrolysis. The initial product would be N-(1-carbamoylethyl)isonicotinamide . With continued reaction, this intermediate would further hydrolyze to N-(1-carboxyethyl)isonicotinamide . libretexts.orgnih.gov

Amide Hydrolysis: The secondary amide bond can also be cleaved under strong acidic or basic conditions. arkat-usa.org This would break the molecule into Isonicotinic acid and 2-aminopropionitrile .

Combined Degradation: Under harsh hydrolytic conditions (e.g., prolonged heating in strong acid or base), it is plausible that both the nitrile and the amide groups would hydrolyze, ultimately leading to Isonicotinic acid and Alanine (after hydrolysis of the 2-aminopropionitrile intermediate).

The stability of related nicotinamide (B372718) compounds, such as nicotinamide riboside, has been shown to be affected by hydration, oxidation, and isomerization, suggesting that this compound may also be prone to a complex array of degradation pathways beyond simple hydrolysis. acs.orgnih.gov

| Condition | Initial/Partial Degradation Product(s) | Final/Complete Degradation Product(s) | Reference |

|---|---|---|---|

| Mild Aqueous Acid/Base | N-(1-carbamoylethyl)isonicotinamide | N-(1-carboxyethyl)isonicotinamide | libretexts.orgnih.gov |

| Strong Aqueous Acid/Base | Isonicotinic acid and 2-aminopropionitrile | Isonicotinic acid and Alanine | arkat-usa.org |

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating reagents that generate significant waste. Future research should focus on developing more efficient and sustainable methods for the synthesis of N-(1-Cyanoethyl)isonicotinamide. Green chemistry principles, such as atom economy and the use of eco-friendly solvents, should guide this development.

One promising avenue is the exploration of biocatalysis. Enzymes, such as lipase, have been successfully used in the synthesis of other nicotinamide (B372718) derivatives, offering high yields under mild conditions and reducing reaction times significantly. Adapting enzymatic approaches or continuous-flow microreactor technologies could provide a green and efficient strategy for producing this compound. Evaluating the efficiency of such novel methods can be quantified using established green chemistry metrics.

Table 1: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Product mass (kg) | Minimize |

| Reaction Mass Efficiency (RME) | Mass of product (kg) / Total mass of reactants (kg) x 100% | Maximize |

Investigating one-pot, multi-component reactions also presents a viable strategy to increase efficiency by reducing the number of separate synthesis and purification steps.

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthetic routes developed in the previous section, the implementation of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide invaluable data on reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling.

Future studies could focus on developing robust calibration models to correlate spectral data with the concentration of reactants, intermediates, and the final this compound product. This would enable precise control over reaction parameters like temperature, pressure, and reactant addition rates, leading to improved yield, purity, and process safety. Furthermore, these techniques are essential for understanding reaction mechanisms, which is fundamental for rational process optimization.

Refinement of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful toolset for predicting the properties and behavior of molecules, thereby accelerating research and reducing experimental costs. Future work should involve the development and refinement of computational models specifically for this compound.

Using methods like Density Functional Theory (DFT), researchers can calculate a wide range of properties before the compound is even synthesized. These models can predict spectroscopic signatures (NMR, IR), which would later aid in experimental characterization. They can also be used to explore the molecule's conformational landscape, reactivity, and potential intermolecular interactions, which is critical for understanding its solid-state behavior and designing derivatives. A key challenge is to validate these computational predictions against experimental data to ensure the models are accurate and reliable.

Table 2: Predicted Properties via Computational Modeling

| Property | Computational Method | Application |

| Molecular Geometry | DFT, Ab initio | Understanding 3D structure and stability |

| Spectroscopic Data (IR, NMR) | DFT | Aiding experimental structure confirmation |

| Reaction Pathways | Transition State Theory | Optimizing synthetic conditions |

| Intermolecular Interactions | Molecular Dynamics | Predicting crystal packing and solid-state forms |

Design of this compound Derivatives for Specific Chemical Applications

The parent molecule, isonicotinamide (B137802), and other nicotinamide derivatives have been investigated for a wide range of applications, including their use as antifungal agents and in materials science as co-crystal formers. mdpi.com A significant future research direction is the rational design and synthesis of derivatives of this compound to target specific applications.

By modifying the isonicotinamide core or the cyanoethyl group, new compounds with tailored electronic, steric, and physicochemical properties can be created. For example, structure-activity relationship (SAR) studies, common in drug discovery, could be employed. A library of derivatives could be synthesized and screened for biological activity or specific material properties. This approach, guided by the computational models discussed previously, would enable the efficient discovery of novel, functional molecules based on the this compound scaffold. Research has shown that other nicotinamide derivatives have potential as lead compounds for the development of fungicides. mdpi.com

Investigation of Solid-State Behavior and Controlled Crystallization

The solid-state properties of a compound, such as its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), are of critical importance. The parent compound, isonicotinamide, is known to be highly polymorphous, with different forms exhibiting distinct physical properties. nsf.gov It is therefore highly probable that this compound also exhibits rich polymorphic behavior.

Future research must focus on a thorough investigation of its solid-state properties. This involves screening for different polymorphs through various crystallization techniques (e.g., cooling crystallization, solvent evaporation, melt crystallization). nsf.gov Characterization of these forms using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction is essential. Understanding and controlling the crystallization process is vital for ensuring the consistency and performance of the material in any potential application. Studies on the co-crystallization of this compound with other molecules could also open new avenues in materials science and pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-Cyanoethyl)isonicotinamide with high purity and yield?

- Methodology :

- Begin with nucleophilic substitution or coupling reactions using isonicotinamide derivatives and cyanoethylating agents. For example, describes a protocol using potassium carbonate and potassium iodide in N,N-dimethylformamide (DMF) at 70°C for 3 hours, yielding 30% under controlled conditions .

- Optimize solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., KI for iodide-mediated reactions), and temperature to improve yield. Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography or recrystallization, and confirm purity using NMR (¹H/¹³C) and LC-MS.

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure, as demonstrated in studies on isonicotinamide polymorphs ( ). SCXRD data can reveal hydrogen-bonding patterns and coordination geometries critical for stability .

- Complement with spectroscopic techniques:

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- NMR : Assign proton environments (e.g., pyridine ring protons, cyanoethyl group).

- Computational tools (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What strategies ensure the stability of this compound during storage and experimental use?

- Methodology :

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation via HPLC and identify degradation products using LC-MS .

- Store in inert atmospheres (argon) and light-protected containers to prevent photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Perform comparative kinetic studies under standardized conditions (e.g., solvent, temperature, catalyst). For instance, reports yields of 27–30% under similar conditions, suggesting minor procedural variations (e.g., stirring rate, reagent purity) may account for discrepancies .

- Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) and validate reproducibility across labs.

Q. What mechanistic insights explain the reactivity of this compound in coordination chemistry or pharmacological applications?

- Methodology :

- For coordination studies: Probe metal-binding behavior using UV-Vis titration (e.g., with Co²⁺ or Cu²⁺) and compare with isonicotinamide analogs. highlights pyridine derivatives as versatile N-donor ligands in metal-organic frameworks .

- For pharmacological activity: Conduct in vitro assays (e.g., enzyme inhibition, cell viability) and correlate results with structural analogs. shows that isonicotinamide derivatives modulate cytoskeletal proteins (e.g., F-actin) via Akt-mTOR pathways, suggesting a template for mechanistic studies .

Q. How should researchers design experiments to evaluate the metabolic fate and toxicity of this compound?

- Methodology :

- Use in vitro microsomal assays (human/rat liver microsomes) to identify Phase I metabolites (e.g., hydroxylation, dealkylation). describes similar workflows for structurally related compounds, emphasizing LC-MS/MS for metabolite profiling .

- Perform in vivo pharmacokinetic studies (rodent models) to assess bioavailability and excretion routes. For example, fecal excretion dominated in a related isonicotinamide derivative due to poor intestinal absorption .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across studies?

- Methodology :

- Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., cell line heterogeneity, assay protocols). emphasizes rigorous statistical reporting, including p-values, confidence intervals, and effect sizes .

- Validate findings using orthogonal assays (e.g., Western blot alongside ELISA) to confirm target engagement.

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

- Methodology :

- Follow journal guidelines (e.g., ) to detail experimental steps, including:

- Exact reagent grades and purification methods.

- Instrument calibration data (e.g., NMR spectrometer frequency).

- Raw spectral data in supplementary materials .

- Provide reaction monitoring data (e.g., TLC Rf values, HPLC chromatograms) to enable replication.

Q. What are the best practices for presenting crystallographic data in publications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.